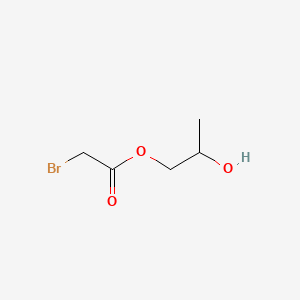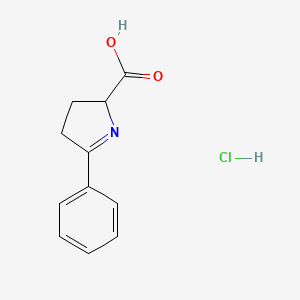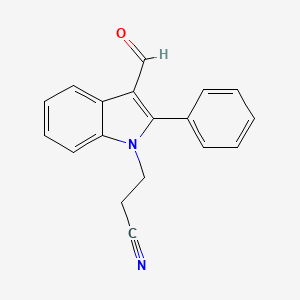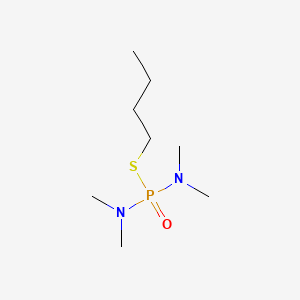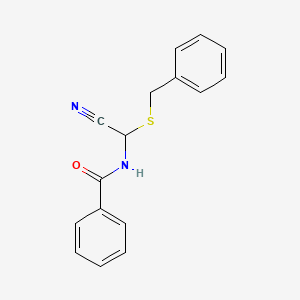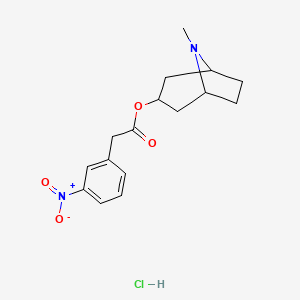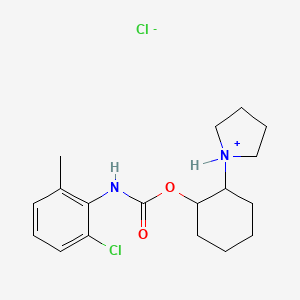
(2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2-chloro-6-methylphenyl)carbamate;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2-chloro-6-methylphenyl)carbamate;chloride is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2-chloro-6-methylphenyl)carbamate;chloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where a suitable cyclohexyl halide reacts with the pyrrolidine derivative.
Carbamate Formation: The carbamate linkage is formed by reacting the intermediate with an isocyanate or carbamoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2-chloro-6-methylphenyl)carbamate;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
(2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2-chloro-6-methylphenyl)carbamate;chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2-chloro-6-methylphenyl)carbamate;chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with diverse biological activities.
Pyrrolo[2,3-b]pyridine: Known for its potent inhibitory activity against fibroblast growth factor receptors.
Pyrrolone Derivatives: Exhibiting antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness
(2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2-chloro-6-methylphenyl)carbamate;chloride stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. Its versatility makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
17095-89-5 |
|---|---|
Fórmula molecular |
C18H26Cl2N2O2 |
Peso molecular |
373.3 g/mol |
Nombre IUPAC |
(2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2-chloro-6-methylphenyl)carbamate;chloride |
InChI |
InChI=1S/C18H25ClN2O2.ClH/c1-13-7-6-8-14(19)17(13)20-18(22)23-16-10-3-2-9-15(16)21-11-4-5-12-21;/h6-8,15-16H,2-5,9-12H2,1H3,(H,20,22);1H |
Clave InChI |
NYVIKTJETCWIMY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)Cl)NC(=O)OC2CCCCC2[NH+]3CCCC3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



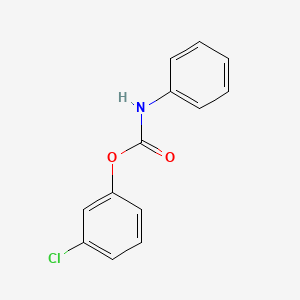
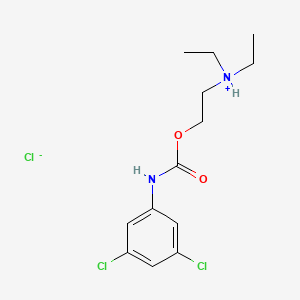
![2,2'-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol](/img/structure/B13730382.png)
